molecular formula C11H15F2NO B1528140 Benzyl[3-(difluoromethoxy)propyl]amine CAS No. 1593441-93-0

Benzyl[3-(difluoromethoxy)propyl]amine

Cat. No. B1528140
M. Wt: 215.24 g/mol
InChI Key: AMEWTQWCNRKLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl[3-(difluoromethoxy)propyl]amine is a chemical compound with the CAS number 1593441-93-0 . It is used in scientific research and has versatile properties that make it valuable for various applications, including drug development and synthesis.


Chemical Reactions Analysis

The specific chemical reactions involving Benzyl[3-(difluoromethoxy)propyl]amine are not provided in the search results. It’s often used as a reference standard for accurate results in pharmaceutical testing .


Physical And Chemical Properties Analysis

Benzyl[3-(difluoromethoxy)propyl]amine’s physical and chemical properties such as its melting point, boiling point, density, molecular formula, and molecular weight can be found on chemical databases .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound 3-(Difluoromethoxy)benzyl alcohol, which is structurally similar to Benzyl[3-(difluoromethoxy)propyl]amine, is used in various applications including Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
    • Results or Outcomes : The outcomes would also depend on the specific application. In the case of Real-Time PCR, the outcome would be the amplification of a specific DNA sequence .
  • Scientific Field: Photochemistry

    • Application : A study discusses the use of a benzylic brominating reagent in continuous flow, revealing compatibility with electron-rich aromatic substrates .
    • Methods of Application : The study used continuous flow photochemistry to revisit the reactivity of the brominating reagent .
    • Results or Outcomes : The study successfully demonstrated the application on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield .
  • Scientific Field: Biomedical Research

    • Application : The compound 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid, which is structurally similar to Benzyl[3-(difluoromethoxy)propyl]amine, has been studied for its inhibitory effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation .
    • Methods of Application : The study likely involved in vitro and in vivo experiments to test the inhibitory effects of the compound .
    • Results or Outcomes : The specific results or outcomes are not provided in the search results .
  • Scientific Field: Organic Chemistry

    • Application : Late-stage difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode .
    • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : Trifluoromethyl (TFM, -CF 3 )-group-containing FDA-approved drugs for the last 20 years . This includes CF 3 -incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
    • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results or Outcomes : These drugs have been approved by the FDA and are used for various diseases and disorders .
  • Scientific Field: Organic Chemistry

    • Application : Benzylamine, a compound structurally similar to Benzyl[3-(difluoromethoxy)propyl]amine, is used as a masked source of ammonia .
    • Methods of Application : After N-alkylation, the benzyl group can be removed by hydrogenolysis .
    • Results or Outcomes : This process allows for the creation of a variety of compounds .
  • Scientific Field: Surface Chemistry

    • Application : N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants . These surfactants have been prepared by quaternization of dimethylaminopropylamine with benzyl chloride .
    • Methods of Application : The surfactants were prepared by refluxing N-(3-(dimethylamino) propyl) alkanamide with benzyl chloride in ethanol .
    • Results or Outcomes : The prepared cationic surfactants showed a lower CMC than conventional cationic surfactants .
  • Scientific Field: Medicinal Chemistry

    • Application : 1,2,3-triazole hybrids with amine-ester functionality . These compounds have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .
    • Methods of Application : The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
    • Results or Outcomes : The compounds showed moderate to excellent activity against various microbial strains .
  • Scientific Field: Organic Chemistry

    • Application : Benzylamine is used as a masked source of ammonia . After N-alkylation, the benzyl group can be removed by hydrogenolysis .
    • Methods of Application : The process involves N-alkylation of benzylamine with an alkyl halide, followed by hydrogenolysis .
    • Results or Outcomes : This process allows for the creation of a variety of compounds .

properties

IUPAC Name

N-benzyl-3-(difluoromethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-11(13)15-8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWTQWCNRKLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[3-(difluoromethoxy)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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